4-(4,6-Dichloroquinazolin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Dichloroquinazolin-2-yl)morpholine is a heterocyclic organic compound that features a quinazoline core substituted with two chlorine atoms at positions 4 and 6, and a morpholine ring at position 2. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloroquinazolin-2-yl)morpholine typically involves the nucleophilic substitution of 4,6-dichloroquinazoline with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloroquinazolin-2-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quinazoline derivative with an amine substituent.
Scientific Research Applications
4-(4,6-Dichloroquinazolin-2-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloroquinazolin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-2-fluorobenzyl)morpholine: Similar in structure but with different substituents, leading to varied biological activities.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Another morpholine derivative with distinct chemical properties and applications.
Uniqueness
4-(4,6-Dichloroquinazolin-2-yl)morpholine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes.
Properties
Molecular Formula |
C12H11Cl2N3O |
---|---|
Molecular Weight |
284.14 g/mol |
IUPAC Name |
4-(4,6-dichloroquinazolin-2-yl)morpholine |
InChI |
InChI=1S/C12H11Cl2N3O/c13-8-1-2-10-9(7-8)11(14)16-12(15-10)17-3-5-18-6-4-17/h1-2,7H,3-6H2 |
InChI Key |
JOBJUXHVJUMYQK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.